
2,5-Dichloro-4-methylpyrimidine
Overview
Description
2,5-Dichloro-4-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its two chlorine atoms at positions 2 and 5, and a methyl group at position 4. Pyrimidines, including this compound, are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylpyrimidine typically involves the chlorination of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: While less common, the methyl group at position 4 can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-5-chloro-4-methylpyrimidine, 2,5-dimethoxy-4-methylpyrimidine, etc.
Coupling Products: Biaryl derivatives with various functional groups.
Scientific Research Applications
2,5-Dichloro-4-methylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Agricultural Chemistry: Utilized in the development of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylpyrimidine largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For instance, it can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties. The chlorine atoms enhance its binding affinity to the target enzyme or receptor, leading to increased potency .
Comparison with Similar Compounds
- 2,4-Dichloro-5-methylpyrimidine
- 2,5-Dichloro-4-ethylpyrimidine
- 2,5-Dichloro-4-phenylpyrimidine
Comparison: 2,5-Dichloro-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2,4-Dichloro-5-methylpyrimidine, it has different regioselectivity in nucleophilic substitution reactions. The presence of the methyl group at position 4, as opposed to other substituents like ethyl or phenyl, affects its lipophilicity and, consequently, its pharmacokinetic properties .
Biological Activity
2,5-Dichloro-4-methylpyrimidine is a pyrimidine derivative that has garnered attention in various fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features two chlorine substituents at the 2 and 5 positions and a methyl group at the 4 position of the pyrimidine ring. This unique substitution pattern contributes to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Notably, it has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, this compound exhibits potential anticancer properties.
Additionally, it is involved in the inhibition of certain kinases, which play significant roles in cellular signaling pathways. For example, studies have shown that derivatives of this compound can inhibit kinases associated with malaria parasites, demonstrating its potential as an antimalarial agent .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Anticancer Activity
A study demonstrated that this compound derivatives exhibited significant cytotoxic effects on cancer cell lines by inhibiting DHFR. The IC50 values indicated a strong correlation between chlorine substitution and increased potency against cancer cells.
Case Study 2: Antimicrobial Properties
Research highlighted that certain derivatives of this compound displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at the 4-position enhanced antibacterial efficacy .
Case Study 3: Antimalarial Activity
In vitro studies revealed that specific derivatives inhibited PfGSK3 and PfPK6 kinases in Plasmodium falciparum with IC50 values in the nanomolar range. This suggests a promising avenue for developing new antimalarial therapies based on this compound .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,5-Dichloro-4-methylpyrimidine, and how are they experimentally determined?
- Methodological Answer : Key properties include molecular weight (187.03 g/mol), melting point (116–120°C), and CAS number (78473-00-4). These are determined via:
- Melting Point : Differential scanning calorimetry (DSC) or capillary tube methods under controlled heating rates .
- Molecular Weight : High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) for structural confirmation .
- Safety Data : Refer to hazard codes (e.g., R20/21/22-43) for handling guidelines, emphasizing proper ventilation and personal protective equipment (PPE) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Chlorination : Reacting 4-methylpyrimidine derivatives with POCl₃ or SOCl₂ under reflux, monitored by thin-layer chromatography (TLC) for reaction progress .
- Functionalization : Introducing methyl groups via Friedel-Crafts alkylation, followed by purification using column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can researchers ensure purity during synthesis and purification?
- Methodological Answer :
- Chromatography : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to isolate high-purity fractions .
- Crystallization : Recrystallize from ethanol or dichloromethane to remove impurities, verified by NMR purity >95% .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize reaction pathways for this compound derivatives?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections to model reaction energetics (e.g., activation barriers for chlorination) .
- Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations, validated against experimental IR spectra .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- Methodological Answer :
- Error Analysis : Compare experimental melting points with DFT-predicted lattice energies; discrepancies >5% may indicate polymorphic forms or solvate formation .
- Reproducibility : Replicate synthesis under inert atmospheres (argon) to rule out moisture-induced side reactions .
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer :
- Scaffold Design : As a pyrimidine core for kinase inhibitors, functionalized via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Reaction yields are optimized using Pd(PPh₃)₄ catalyst and microwave-assisted heating .
- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values correlated to substituent electronegativity (Hammett plots) .
Q. What crystallographic techniques characterize its solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from acetone. Resolve Cl⋯Cl halogen bonding interactions (3.2–3.5 Å) to explain lattice stability .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .
Q. Data Contradiction and Reproducibility
Q. How should researchers address variability in reported melting points (116–120°C vs. 164–166°C for analogs)?
- Methodological Answer :
- Polymorphism Screening : Perform DSC heating-cooling cycles to detect metastable phases.
- Impurity Profiling : Use GC-MS to identify trace solvents (e.g., ethanol) affecting melting behavior .
Q. What computational tools validate synthetic intermediate stability?
- Methodological Answer :
- Transition State Modeling : Use Gaussian 16 to calculate activation energies for decomposition pathways (e.g., hydrolysis of chlorinated intermediates) .
- Solvent Effects : Simulate solvation-free energies (SMD model) to predict intermediate stability in polar vs. nonpolar solvents .
Q. Safety and Waste Management
Q. What protocols ensure safe disposal of halogenated byproducts?
Properties
IUPAC Name |
2,5-dichloro-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBBTQLATUFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611914 | |
Record name | 2,5-Dichloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192064-63-3 | |
Record name | 2,5-Dichloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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